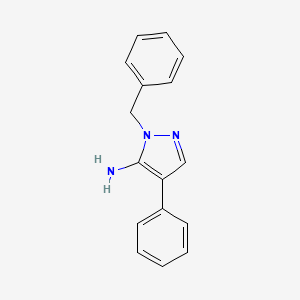
1-benzyl-4-phenyl-1H-pyrazol-5-amine
Beschreibung
1-Benzyl-4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a benzyl group at position 1 and a phenyl group at position 4 of the pyrazole ring.
The compound’s synthesis likely follows established methods for pyrazole amines, such as cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions to introduce aryl/benzyl groups . Safety data for analogs like 1-benzyl-1H-pyrazol-5-amine (CAS 3528-51-6) highlight standard precautions for handling amines, including proper ventilation and first-aid measures for inhalation exposure .
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-benzyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)11-18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2 |
InChI-Schlüssel |
HUBPEUOGSKTEMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-benzyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-benzyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions. For instance, the synthesis can be achieved by reacting benzyl chloride with 1-phenyl-3-amino-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of various chemical products
Wirkmechanismus
The mechanism of action of 1-benzyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional diversity of pyrazole amines is illustrated by comparing 1-benzyl-4-phenyl-1H-pyrazol-5-amine with its analogs. Key differences arise from substituent positions, electronic effects, and steric hindrance, which influence physicochemical properties and biological activity.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Solubility: The methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine increases polarity compared to the nonpolar benzyl/phenyl groups in the target compound, improving aqueous solubility . Bromine or chlorine substituents (e.g., in ) enhance halogen bonding, useful in crystallography and receptor-ligand interactions.
Steric and Electronic Modulation: 3-Methyl-1-phenyl-1H-pyrazol-5-amine lacks the bulky benzyl group, reducing steric hindrance and enabling easier functionalization .
Synthetic Accessibility :
- Compounds with electron-withdrawing groups (e.g., bromine ) often require harsher reaction conditions, while methoxy-substituted derivatives can be synthesized under milder protocols .
- The benzyl group in the target compound may necessitate protective strategies during synthesis to avoid unwanted side reactions .
Safety and Handling :
- Amine-containing pyrazoles generally require precautions against inhalation and skin contact, as seen in safety data for 1-benzyl-1H-pyrazol-5-amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


